REACTION_CXSMILES
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[C:1]1([C:7]#[C:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:15][C:16]1[C:20]([CH3:21])=[CH:19][P:18](C2C=CC=CC=2)[CH:17]=1>C1(C)C=CC=CC=1>[CH3:21][C:20]1[C:16]2([CH3:15])[CH2:17][P:18]([C:8]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)=[C:7]2[C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:19]=1[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
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Name
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|
Quantity
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27.94 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)C#CC1=CC=CC=C1
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Name
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|
Quantity
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29.5 g
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Type
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reactant
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Smiles
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CC1=CP(C=C1C)C1=CC=CC=C1
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Name
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Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture is then evaporated to dryness under vacuum
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Type
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WASH
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Details
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the residue is washed three times
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Type
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CUSTOM
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Details
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The product can be recrystallized from methylene chloride
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Name
|
|
Type
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|
Smiles
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CC1=C(P2C(=C(C1(C2)C)C2=CC=CC=C2)C2=CC=CC=C2)C2=CC=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |